(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol is an organic compound that features a pyrimidine ring attached to a pyrrolidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol typically involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a pyrimidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyrimidin-2-yl)pyrrolidin-3-yl)formaldehyde or (Pyrimidin-2-yl)pyrrolidin-3-yl)carboxylic acid.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids, which could be a basis for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)ethanol
- (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)amine
- (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)acetate
Uniqueness
(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol is unique due to the presence of both a pyrimidine and a pyrrolidine ring, which imparts specific chemical and biological properties. The methanol group also provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-pyrimidin-2-ylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-7-8-2-5-12(6-8)9-10-3-1-4-11-9/h1,3-4,8,13H,2,5-7H2 |
InChI Key |
KSMBIBYTRBHEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)C2=NC=CC=N2 |
Origin of Product |
United States |
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